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rteB protein

Cat. No.: B1176408
CAS No.: 142463-55-6
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Description

Contextualization within Microbial Biology

In the realm of microbial biology, horizontal gene transfer (HGT) plays a crucial role in bacterial evolution and adaptation, facilitating the spread of traits such as antibiotic resistance and virulence factors. Conjugative transposons (CTns) are important mobile genetic elements found in various bacteria, notably in Bacteroides species, which are prevalent members of the human gut microbiome. The RteB protein is a key regulatory element encoded within the CTnDOT, a well-characterized conjugative transposon found in Bacteroides. This positioning highlights RteB's importance in the dissemination of genetic information within microbial communities. Bacteroides thetaiotaomicron, a prominent host for CTnDOT, utilizes this system for genetic exchange, influencing the composition and capabilities of the gut microbiota. uni-freiburg.deatamankimya.comglama.ai

Historical Perspective of RteB Research

Research into the this compound is closely tied to the study of conjugative transposons in Bacteroides. Early work focused on understanding the mechanisms by which these elements excise from the bacterial chromosome and transfer to recipient cells. The identification of the tetQ-rteA-rteB operon on CTnDOT provided initial clues about the regulatory components involved in this process. Studies in the late 20th and early 21st centuries began to elucidate the roles of the proteins encoded by this operon, with RteB being identified as a crucial factor essential for conjugative transfer. uni-freiburg.deglama.airesearchgate.net Further research characterized RteB as a response regulator within a two-component system, working in conjunction with the sensor histidine kinase RteA. uni-freiburg.detdx.cat Investigations into the regulatory cascade revealed RteB's direct role in activating the transcription of downstream genes, particularly rteC, which is essential for the excision of the conjugative transposon. uni-freiburg.detdx.cat The unique mechanism of translational attenuation regulating the expression of the tetQ-rteA-rteB operon in response to tetracycline (B611298) further underscored the complex regulatory network in which RteB operates. uni-freiburg.deglama.ai

General Overview of RteB Functionality

The primary function of the this compound is to act as a transcriptional activator, specifically controlling the expression of the rteC gene. uni-freiburg.detdx.cat This activation is a critical step in the cascade that leads to the excision and subsequent conjugative transfer of the CTnDOT element. RteB functions as the response regulator component of a two-component regulatory system, with RteA serving as the sensor. uni-freiburg.de While the precise signal sensed by RteA that triggers RteB activation is related to tetracycline exposure, the mechanism linking tetracycline to increased RteA/RteB protein levels involves translational attenuation of the tetQ-rteA-rteB operon mRNA. uni-freiburg.deglama.ai Elevated levels of RteB then lead to increased transcription of rteC. uni-freiburg.detdx.cat RteC, in turn, activates the expression of genes required for the excision of the conjugative transposon from the host chromosome. uni-freiburg.detdx.cat Beyond its role as a transcriptional activator, RteB has also been suggested to function as an antirepressor, counteracting the effect of an unidentified repressor that normally prevents the expression of conjugative transfer genes. researchgate.net This dual role highlights the sophisticated regulatory control exerted by RteB over the mobilization of CTnDOT. RteB is essential not only for the self-transfer of CTnDOT but also for the excision and mobilization of other smaller mobile elements, such as NBUs (Non-replicating Bacteroides Units), demonstrating its central role in the broader landscape of horizontal gene transfer in Bacteroides. researchgate.net

Based on structural analysis, RteB is recognized as a member of the Rad25/Hef protein family and contains a conserved helix-hairpin-helix (HhH) motif, which is typically involved in DNA binding and recognition. atamankimya.com This structural feature is consistent with its function as a transcriptional regulator that interacts with DNA to control gene expression. uni-freiburg.deatamankimya.com

Here is a summary of key properties and functions of the this compound:

PropertyDescription
Protein TypeTranscriptional activator, Response regulator
Regulatory SystemTwo-component system with RteA
Encoded ByrteB gene on conjugative transposon CTnDOT
LocationPart of the tetQ-rteA-rteB operon
Primary FunctionActivates transcription of rteC
Regulation of ExpressionTranslational attenuation in response to tetracycline
Role in ConjugationEssential for CTnDOT conjugative transfer and NBU excision
Structural FeatureConserved helix-hairpin-helix (HhH) motif
Protein FamilyRad25/Hef family
Approximate Size~200 amino acids, ~22 kDa

Data on the regulatory cascade involving RteB:

StepKey Player(s)Outcome
Exposure to tetracyclineTetracyclineAffects ribosome movement on operon mRNA
Increased translation of tetQ-rteA-rteB operon mRNARibosomes, mRNAIncreased production of TetQ, RteA, RteB
Activation of RteB by RteA (putative, signal unclear)RteA, RteBActivated RteB
Activated RteB activates transcription of rteCRteBIncreased production of RteC
RteC activates expression of excision genes (e.g., xis2c, xis2d)RteCProduction of excision proteins
Excision proteins promote CTnDOT excision from chromosomeXis2c, Xis2d, ExcExcised circular CTnDOT
Excised CTnDOT is competent for transfer to recipient cellsCTnDOT, Transfer machineryHorizontal gene transfer occurs

Properties

CAS No.

142463-55-6

Molecular Formula

C15H14O2

Synonyms

rteB protein

Origin of Product

United States

Taxonomic and Phylogenetic Characterization of Rteb Protein

Distribution Across Bacterial Species

The RteB protein is prominently found in Bacteroides species, particularly Bacteroides thetaiotaomicron ontosight.ai. Its association with conjugative transposons like CTnDOT and Tn5030 suggests its distribution is linked to the presence and transfer of these mobile genetic elements within bacterial populations psu.edunih.gov. While initially studied in the context of Bacteroides, the presence of homologous proteins in other bacterial species involved in similar regulatory or DNA-interacting processes is plausible, given the conserved nature of protein motifs and families across bacteria genomeweb.comnih.gov. The transfer of genetic elements carrying rteB to other bacterial species, including gram-positive anaerobes and other gram-negative anaerobes, has been observed, indicating a potential for wider distribution linked to horizontal gene transfer nih.gov.

Evolutionary Relationships and Conserved Motifs

RteB within the Rad25/Hef Protein Family

The this compound is identified as a member of the Rad25/Hef protein family ontosight.ai. Proteins within this family are often involved in DNA repair, recombination, and transcription-related processes ontosight.ainih.govnih.gov. The Rad25 protein in Saccharomyces cerevisiae, for instance, is required for nucleotide excision repair and is essential for viability, showing homology to the human ERCC3/XPBC protein nih.govnih.gov. This family's involvement in fundamental cellular processes suggests a degree of evolutionary conservation nih.govnih.gov.

Conserved Helix-Hairpin-Helix (HhH) Motif Analysis

A key characteristic of the Rad25/Hef protein family, and thus RteB, is the presence of a conserved helix-hairpin-helix (HhH) motif ontosight.ai. This motif is known to be involved in DNA binding ontosight.ai. The HhH motif is a structural element found in various proteins that interact with DNA in a non-sequence-specific manner ebi.ac.ukebi.ac.ukwikipedia.org. It typically consists of two anti-parallel alpha-helices connected by a short hairpin loop wikipedia.orgnih.gov. This loop often contains a conserved glycine-hydrophobic amino acid-glycine (GhG) sequence pattern and is involved in interactions with the DNA sugar-phosphate backbone, often through hydrogen bonds ebi.ac.ukwikipedia.orgnih.gov. While HhH motifs are found in proteins involved in DNA synthesis, repair, recombination, and degradation, they differ from helix-turn-helix (HtH) motifs, which typically mediate sequence-specific DNA binding ebi.ac.ukebi.ac.ukwikipedia.org.

Homology with Other Transcriptional Regulators

Beyond its classification within the Rad25/Hef family, RteB shares amino acid homology with other known response regulators or effector proteins psu.edu. For example, RteB shows notable amino acid identity with Escherichia coli HydG, Rhizobium meliloti NtrC, and Rhizobium leguminosarum DctD psu.edu. These proteins are involved in various regulatory pathways, including those related to hydrogenase activity, nitrogen regulation, and C4-dicarboxylate transport, respectively psu.edu. This homology supports RteB's proposed role as a transcriptional regulator psu.eduresearchgate.net. The shared ancestry and conserved motifs among these proteins highlight evolutionary relationships within bacterial regulatory systems nih.govbiorxiv.orgresearchgate.net.

Data Table: this compound Characteristics and Homologues

CharacteristicValue / DescriptionSource(s)
Host BacteriumBacteroides thetaiotaomicron (primarily studied) ontosight.ai
RoleGene expression regulation, DNA repair, recombination, conjugative transfer, mobilization, transcriptional activation of rteC ontosight.ainih.govpsu.eduresearchgate.net
Protein FamilyRad25/Hef ontosight.ai
Conserved MotifHelix-Hairpin-Helix (HhH) ontosight.ai
HhH Motif FunctionDNA binding (non-sequence-specific) ontosight.aiebi.ac.ukwikipedia.orgnih.gov
Homology (Examples)E. coli HydG (38% identity), R. meliloti NtrC (38% identity), R. leguminosarum DctD (32% identity) psu.edu
ClassificationResponse regulator, Transcriptional activator nih.govpsu.edusci-hub.se

The this compound, a key component in the regulatory machinery of conjugative transposons like CTnDOT in Bacteroides species, plays a crucial role in processes such as antibiotic resistance dissemination and DNA repair and recombination. vulcanchem.comontosight.ai Its molecular architecture and domain organization are fundamental to its function as a transcriptional activator and response regulator within a two-component regulatory system. vulcanchem.com

Molecular Architecture and Domain Organization of Rteb Protein

Primary Sequence Analysis

Primary sequence analysis involves examining the linear order of amino acids in a protein. creative-proteomics.com This analysis can reveal important characteristics such as amino acid composition, potential post-translational modification sites, and sequence similarity to other known proteins. creative-proteomics.cominserm.fr Based on amino acid sequence analysis, RteB has been identified as a response regulator within a two-component regulatory system. vulcanchem.com It exhibits sequence similarity to known transcriptional activator proteins found in other two-component systems. vulcanchem.com The RteB protein is composed of approximately 200 amino acids and has a molecular weight of around 22 kDa in Bacteroides thetaiotaomicron. ontosight.ai Primary sequence information is crucial as it dictates the protein's higher-order structures and ultimately its function. creative-proteomics.com

Analyzing the primary sequence often involves comparing it to databases using tools like BLAST or FASTA to find homologous proteins, which can suggest functional or structural similarities. inserm.frbath.ac.uk Tools like ProtParam can compute various physical and chemical parameters from the primary sequence. bath.ac.uk

Predicted Secondary and Tertiary Structural Elements

While specific detailed structural data or predictions for RteB were not extensively available in the search results, general principles of protein structure prediction apply. Secondary structure prediction methods analyze the amino acid sequence to predict the local conformations, such as helices, sheets, and coils. wikipedia.orgopenbioinformaticsjournal.comnih.gov The accuracy of these predictions has improved significantly over the years, with some methods achieving over 80% accuracy for predicting the three main states (helix, strand, and coil). openbioinformaticsjournal.comnih.govnih.gov

For RteB, its function as a transcriptional activator implies that it likely possesses structural elements necessary for DNA binding and interaction with other proteins, such as RNA polymerase or other regulatory factors. vulcanchem.comresearchgate.net

Biological Roles and Physiological Significance of Rteb Protein

Contribution to Genomic Stability and DNA Metabolism

RteB protein has been implicated in the regulation of genes involved in DNA repair and recombination, processes essential for maintaining genomic stability in bacteria like Bacteroides thetaiotaomicron. ontosight.ai Genomic stability is crucial for cell division and propagation, and its disruption can have deleterious effects. europa.eu

Involvement in DNA Repair Mechanisms

DNA repair mechanisms are vital for correcting damage to the DNA molecule, which can be caused by various factors. nih.govhubrecht.eu While the specific mechanisms directly involving RteB are not extensively detailed in the provided context, its role in regulating DNA repair genes suggests an indirect involvement in these processes. ontosight.ai Bacterial DNA repair systems, such as base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ), work to maintain genetic stability. nih.govcrownbio.com Proteins organize into "hubs" to efficiently repair damaged DNA. hubrecht.eu RteB's influence on the expression of genes within these pathways would contribute to the cell's ability to mend DNA lesions and prevent mutations. ontosight.ai

Role in DNA Recombination Processes

Genetic recombination involves the exchange of genetic material, contributing to genetic diversity and also playing a role in DNA repair. wikipedia.org RteB's regulatory function extends to genes involved in DNA recombination. ontosight.ai In bacteria, recombination is crucial for processes like the repair of stalled or collapsed replication forks, a function where proteins like RecA play a central role. nih.gov While RteB is not described as a recombinase itself, its regulation of genes within recombination pathways suggests it influences the frequency or efficiency of these events, thereby impacting genomic integrity. ontosight.ai

Regulation of Mobile Genetic Element Dynamics

A significant role of this compound is in the regulation of mobile genetic elements, particularly conjugative transposons (CTns) found in Bacteroides species. vulcanchem.comasm.orgnih.govnih.govasm.org CTns are a major factor in the dissemination of antibiotic resistance genes among bacteria. nih.gov

Conjugative Transposon (CTn) Transfer Regulation

RteB is a key component in the regulatory cascade that controls the conjugative transfer of CTnDOT and related elements. asm.orgnih.govasm.org This process is notably stimulated by the presence of tetracycline (B611298). asm.orgnih.govnih.gov RteB, acting as a transcriptional activator, stimulates the expression of rteC, another regulatory gene located downstream. vulcanchem.comasm.orgasm.orgasm.org RteC protein, in turn, activates the expression of genes required for CTn excision and transfer. vulcanchem.comasm.orgasm.orgnih.gov This regulatory pathway ensures that the machinery for horizontal gene transfer is upregulated in response to an environmental signal, tetracycline. vulcanchem.com

The regulation of CTn transfer by RteB is complex and involves multiple steps. The tetQ-rteA-rteB operon is regulated at the translational level by translational attenuation, which is influenced by tetracycline. asm.orgnih.gov However, RteA and RteB's primary role is downstream of this initial regulation, focusing on activating rteC expression. seq.esasm.orgnih.govasm.org

An example of RteB's impact on transfer frequency is seen with CTnDOT, where tetracycline exposure can stimulate self-transfer by a significant magnitude. nih.govpsu.edu

CTn Excision Modulation

Excision of a CTn from the bacterial chromosome is the initial step in its conjugative transfer. nih.govnih.gov RteB plays a direct role in modulating this process by activating the transcription of rteC, which then activates the expression of the excision genes. asm.orgasm.orgasm.orgnih.gov The excision genes, such as orf2c, orf2d, and exc, along with the integrase IntDOT, are essential for the precise removal of the CTn from the host genome, forming a circular intermediate that is then transferred to a recipient cell. asm.orgnih.govasm.orgnih.gov The expression of the operon containing these excision genes is regulated at the transcriptional level in response to tetracycline, a regulation mediated through the RteA-RteB-RteC cascade. nih.gov

Data on the regulatory effects can be summarized as follows:

Regulatory ProteinTarget Gene/OperonEffect on ExpressionCondition for StimulationReference
RteBrteCActivation (transcriptional)Presence of RteA and Tetracycline (indirectly via tetQ-rteA-rteb operon translation) vulcanchem.comasm.orgasm.orgasm.orgnih.gov
RteCorf2c-orf2d-orf3-exc operon (excision genes)Activation (transcriptional)Presence of RteA and RteB (for rteC expression) asm.orgasm.orgasm.orgnih.gov
TetracyclinetetQ-rteA-rteB operonStimulation (translational attenuation)Presence of Tetracycline asm.orgnih.gov

This table illustrates the hierarchical nature of the regulation, with RteB acting as a central link between the initial tetracycline signal (translated via the tetQ-rteA-rteB operon) and the activation of the excision machinery.

CTn Self-Transfer Control

RteB is essential for the conjugative transfer of CTns, such as CTnDOT and CTnERL, in Bacteroides species researchgate.netnih.govnih.gov. These CTns are integrated self-transmissible elements that can excise from the host chromosome and transfer to a recipient cell psu.edunih.govresearchgate.net. The self-transfer of these CTns is significantly stimulated (100- to 1,000-fold) by the presence of tetracycline researchgate.netnih.govseq.es.

The regulatory region governing this tetracycline-enhanced transfer includes the tetQ, rteA, rteB, and rteC genes nih.gov. RteA and RteB, acting as a two-component system, are involved in controlling the expression of rteC nih.govasm.orgnih.govresearchgate.net. RteB's primary role in this cascade is the transcriptional activation of rteC, which in turn controls many CTn excision and transfer functions researchgate.netnih.gov. While RteC is necessary for CTn excision and has a role in transfer, RteB also appears to directly or indirectly influence CTn transfer beyond just activating rteC researchgate.netpsu.eduresearchgate.netnih.govsci-hub.se. Insertional disruptions of rteA-rteB have been shown to eliminate the conjugative transfer of CTnDOT researchgate.netnih.gov.

Mobilizable Transposon (MTn/NBU) Excision and Mobilization

RteB is also critical for the excision and mobilization of MTns, such as NBUs (NBU1, NBU2) and potentially other elements like Tn4555, which rely on CTns for transfer functions nih.govasm.orgnih.govnih.govpsu.eduasm.orgresearchgate.netseq.esasm.orgresearchgate.net. The excision of these elements is the initial step in their mobilization and results in the formation of a circular intermediate nih.govasm.orgnih.govresearchgate.netseq.es.

This excision process requires the trans action of RteA and RteB, provided by a coresident CTn nih.govasm.orgnih.govasm.org. RteB stimulates NBU excision and circularization, presumably by activating excision gene(s) on the NBU researchgate.netasm.orgresearchgate.net. For instance, RteB activates the expression of orf2x, a gene required for NBU1 excision researchgate.net. While RteB is essential for NBU excision, the precise mechanism by which it triggers this process is not fully understood researchgate.netasm.org. Studies have shown that RteA and RteB control the expression of excision genes carried by NBU1-related elements and other cryptic Bacteroides CTns nih.gov.

Plasmid Mobilization Frequency Influence

Beyond its role in CTn and MTn transfer, RteB also influences the mobilization frequency of coresident plasmids researchgate.netnih.govnih.govasm.org. Bacteroides CTns can mobilize plasmids in trans, meaning they provide the necessary transfer machinery for plasmids lacking their own conjugation system researchgate.netpsu.eduasm.orgresearchgate.netseq.esasm.org.

The tetracycline-induced regulatory region of CTnDOT, including rteA and rteB, mediates the enhancement of coresident plasmid mobilization frequency nih.gov. In the presence of tetracycline, the regulatory cascade initiated by the tetQ-rteA-rteB operon ultimately leads to an increase in the expression of transfer proteins, resulting in a significant increase (100- to 1,000-fold) in the frequency of plasmid transfer nih.gov. Insertional disruptions of rteA-rteB abolish the mobilization of coresident plasmids researchgate.netnih.gov. This indicates that RteB, directly or indirectly through its activation of rteC and subsequent influence on transfer genes, plays a vital role in enhancing the frequency at which coresident plasmids are mobilized.

Mechanistic Insights into Rteb Protein Function

RteA-RteB Two-Component Regulatory System

The RteA-RteB system is a classic two-component regulatory system that mediates the response to environmental stimuli in bacteria. nih.govmicropspbgmu.ruwikipedia.org These systems typically consist of a sensor kinase and a response regulator, coupling signal recognition to cellular responses, often through gene activation. nih.govwikipedia.org

RteA as Sensor Kinase and RteB as Response Regulator

In the RteA-RteB system, RteA functions as the sensor histidine kinase, while RteB acts as the cognate response regulator. vulcanchem.comnih.govnih.govresearchgate.netresearchgate.net Sensor kinases like RteA are typically membrane-bound proteins that sense specific environmental signals. nih.govwikipedia.org Upon signal binding, the sensor kinase undergoes autophosphorylation on a conserved histidine residue. nih.govunivr.it The response regulator, RteB in this case, contains a receiver domain that accepts the phosphoryl group from the sensor kinase, usually at a conserved aspartate residue. nih.govunivr.it This phosphorylation event activates the response regulator's output domain, which often involves DNA binding and transcriptional regulation. nih.gov

Based on structural homology, RteA is believed to be closely related to BvgS of Bordetella pertussis, a known sensor kinase. nih.govnih.gov RteB shows similarity to NtrC of E. coli, a response regulator. nih.gov While RteA is the sensor, the specific signal it senses is not yet definitively known, although it is not tetracycline (B611298) itself. nih.govasm.org

Phosphorelay Signal Transduction Pathway

Two-component systems often utilize a phosphorelay mechanism for signal transduction. nih.govunivr.itpsu.edu In a typical phosphorelay, the phosphoryl group is transferred from the sensor kinase's histidine residue to an aspartate residue on the response regulator. nih.govunivr.it This His-to-Asp phosphotransfer is a key step in activating the response regulator. nih.govunivr.it More complex systems, known as multistep phosphorelays, can involve additional protein modules and intermediate phosphorylation steps. univr.itpsu.edu While the RteA-RteB system is described as a two-component system, structural homology suggests it likely proceeds through a phosphorelay mechanism where different parts of RteA correspond to those of BvgS, a protein involved in a phosphorelay. nih.gov Phosphorylation of the response regulator domain in RteB activates its transcription-regulating functions. nih.gov

Transcriptional Regulatory Activity

RteB's primary function as a response regulator is to modulate gene expression at the transcriptional level. vulcanchem.comnih.govresearchgate.netoup.comnih.gov

Activation of rteC Gene Expression

A key target of RteB's transcriptional regulatory activity is the rteC gene. vulcanchem.comontosight.aiasm.orgnih.govresearchgate.netoup.comnih.gov Research has consistently shown that RteB activates the transcription of rteC. asm.orgnih.govresearchgate.netnih.gov This activation is a crucial step in the regulatory cascade controlled by the RteA-RteB system. vulcanchem.comasm.orgnih.gov Studies have demonstrated that while RteC alone can be sufficient to induce the expression of downstream excision genes when rteC is under the control of a heterologous promoter, rteC cannot induce this expression under the control of its own promoter unless rteA and rteB are present. asm.orgnih.gov This indicates that RteA and RteB participate in the process by stimulating rteC transcription. asm.orgnih.gov

The expression of the tetQ-rteA-rteB operon, which includes the genes for RteA and RteB, is regulated by translational attenuation in response to tetracycline. vulcanchem.comasm.orgnih.govresearchgate.netnih.govnih.gov This mechanism leads to increased production of RteA and RteB proteins upon tetracycline exposure. vulcanchem.comasm.orgresearchgate.netnih.gov This increased availability of RteB is then linked to the activation of rteC transcription. vulcanchem.comasm.orgnih.govresearchgate.netnih.gov

Interplay with Downstream Excision Operons

The activation of rteC expression by RteB is an upstream event that leads to the regulation of downstream excision operons. asm.orgnih.govresearchgate.netasm.orgnih.gov RteC, in turn, acts as a transcriptional activator of the operon containing genes essential for CTnDOT excision, such as xis2c, xis2d, and exc. asm.orgnih.govnih.govresearchgate.netnih.gov These excision proteins, along with the integrase IntDOT, are required for the excision of the conjugative transposon from the host chromosome. asm.orgnih.gov

The regulatory cascade thus flows from the tetracycline-induced translational attenuation of the tetQ-rteA-rteB operon, leading to increased RteB, which activates rteC transcription, and subsequently, RteC activates the transcription of the excision operon. asm.orgnih.govresearchgate.netnih.gov The products of the excision operon then facilitate CTnDOT excision. asm.orgnih.gov Furthermore, the excision proteins themselves have been shown to play a role in activating the transcription of the transfer (tra) and mobilization (mob) operons, which are necessary for the conjugative transfer of the transposon. nih.govnih.govasm.orgresearchgate.net This highlights the intricate interplay between RteB, RteC, and the downstream operons controlling both excision and transfer. nih.govresearchgate.netasm.orgnih.gov

DNA Binding and Recognition Mechanisms

RteB is understood to be a DNA-binding protein, functioning as a transcriptional activator. vulcanchem.com Its regulatory role in controlling the expression of rteC and contributing to the derepression of transfer genes implies direct or indirect interaction with DNA sequences. vulcanchem.comnih.govoup.com RteB's classification as a response regulator with similarity to transcriptional activators of two-component systems further supports its role in DNA binding to modulate gene expression. vulcanchem.com While detailed studies specifically on RteB's DNA binding mechanisms are limited in the provided information, general principles of protein-DNA interaction provide context.

Specificity of DNA Interaction

The specificity of protein-DNA interaction is crucial for accurate gene regulation. Sequence-specific DNA-binding proteins typically interact with the major groove of DNA, where more functional groups are exposed to identify base pairs. wikipedia.org Mechanisms contributing to binding specificity include direct interactions between protein side chains and DNA bases (base readout) and the recognition of DNA shape and indirect contacts (shape readout). nih.govnih.gov Specific amino acid residues, such as aspartate, histidine, and tyrosine, are known to play important roles in specific protein-DNA recognition through various interactions, including hydrogen bonds. nih.govnih.gov While the specific DNA sequences recognized by RteB are not explicitly detailed, its function as a transcriptional activator implies binding to regulatory regions upstream of the genes it controls, such as rteC. vulcanchem.comnih.gov

Structural Determinants of DNA Binding

Table 1: Key Properties of RteB Protein

PropertyDescription
Protein TypeResponse regulator, Transcriptional activator
Regulatory SystemTwo-component system with RteA
LocationEncoded within the tetQ-rteA-rteB operon in CTnDOT
Primary FunctionActivates transcription of rteC
Additional FunctionAntirepressor activity
Essential forConjugative transfer of CTnDOT
Potential MotifHelix-hairpin-helix (HhH)

Table 2: Role of RteB in Regulatory Cascade (CTnDOT)

StepEventRteB Involvement
1Tetracycline exposure (inducing signal)Stimulates rteA-rteB expression
2Increased RteA and RteB productionRteB becomes available for function
3RteB activates rteC transcriptionDirect transcriptional activation
4RteB counteracts unidentified repressorAntirepressor activity
5rteC expressed, further counteracting repressorActivated by RteB
6Derepression of transfer genesResult of RteB/RteC action vs repressor
7Conjugative transfer proceedsRteB essential for this process

Genomic Context and Expression Regulation of Rteb Protein

Operon Organization and Transcriptional Units

The gene encoding RteB is situated within a polycistronic operon alongside the tetracycline (B611298) resistance gene tetQ and the gene for the sensor protein RteA. This operon, designated tetQ-rteA-rteB, is a central regulatory locus within conjugative transposons like CTnDOT. researchgate.netvulcanchem.comasm.orgnih.govnih.govseq.esoup.comoup.comnih.govasm.org The arrangement of these three genes into a single transcriptional unit ensures their coordinated expression. vulcanchem.com

Transcription of the tetQ-rteA-rteB operon is constitutive, meaning that mRNA is continuously produced from this operon regardless of the presence or absence of tetracycline. vulcanchem.comasm.orgnih.govseq.esasm.org The operon is transcribed from a promoter (Pq) located upstream of the tetQ gene, yielding a single mRNA molecule that contains the coding sequences for TetQ, RteA, and RteB, along with a leader sequence at the 5' end. researchgate.netnih.gov

Post-Transcriptional and Translational Regulation

Despite the constitutive transcription of the tetQ-rteA-rteB operon, the production of the proteins encoded by these genes, including RteB, is tightly controlled. This regulation occurs primarily at the post-transcriptional and translational levels, rather than through modulation of transcription initiation. vulcanchem.comasm.orgnih.govseq.esasm.orgnih.govasm.org The regulatory mechanisms involve specific elements within the mRNA leader region. researchgate.netnih.govasm.orgasm.org

Translational Attenuation Mechanisms

The primary mechanism governing the expression of the tetQ-rteA-rteB operon is translational attenuation. researchgate.netasm.orgnih.govseq.esasm.orgasm.org This process relies on the formation of alternative secondary structures within the mRNA leader sequence located between the transcription start site and the tetQ start codon. researchgate.netnih.govseq.esasm.org

In the absence of tetracycline, a relatively stable hairpin structure forms, composed of sequences designated Hp1 and Hp8. researchgate.netnih.gov This Hp1-Hp8 hairpin is crucial for regulation as it sequesters the ribosome binding site (RBS) for the tetQ gene within the Hp8 loop, thereby preventing efficient ribosome binding and attenuating translation of the downstream genes, including rteA and rteB. researchgate.netnih.gov

An alternative, less stable hairpin structure can form between sequences Hp1 and Hp2. researchgate.netnih.gov The leader region also contains a sequence that encodes a short leader peptide, which has been shown to be essential for tetracycline-dependent regulation. nih.govasm.org

Role of Tetracycline in RteB Expression Induction

Exposure of Bacteroides cells to tetracycline leads to a significant increase in the production of proteins from the tetQ-rteA-rteB operon, including RteB. vulcanchem.comasm.orgnih.govseq.esasm.orgresearchgate.net This induction is a direct consequence of the translational attenuation mechanism being responsive to the presence of tetracycline. researchgate.netasm.orgnih.govasm.orgasm.org

Tetracycline interacts with bacterial ribosomes, and this interaction influences the movement of ribosomes along the mRNA. researchgate.netnih.govasm.orgasm.org When ribosomes stall on the leader peptide coding sequence in the presence of tetracycline, it is thought to favor the formation of the alternative Hp1-Hp2 hairpin structure. researchgate.netnih.govasm.org The formation of the Hp1-Hp2 structure is mutually exclusive with the formation of the Hp1-Hp8 hairpin. researchgate.netnih.gov By preventing the formation of the inhibitory Hp1-Hp8 structure, the ribosome binding site for tetQ becomes accessible, allowing ribosomes to initiate translation of tetQ and, subsequently, the downstream genes rteA and rteB through translational coupling. researchgate.netnih.govseq.es This results in the induced production of TetQ, RteA, and RteB proteins in response to tetracycline exposure. researchgate.netnih.govasm.orgasm.org

Co-regulation with Antibiotic Resistance Genes

The organization of rteB within the tetQ-rteA-rteB operon directly links its expression to that of the tetracycline resistance gene tetQ. researchgate.netvulcanchem.comasm.orgnih.govnih.govseq.esoup.comoup.comnih.govasm.org TetQ is a ribosomal protection protein that confers resistance to tetracycline by binding to ribosomes and preventing tetracycline from inhibiting protein synthesis. nih.govseq.es

The co-regulation of tetQ, rteA, and rteB at the translational level ensures that the machinery for tetracycline resistance (TetQ) and the regulatory proteins (RteA and RteB) involved in controlling conjugative transfer are produced in a coordinated manner, particularly in response to the presence of tetracycline. researchgate.netvulcanchem.comnih.govseq.es

Conjugative transposons like CTnDOT often carry other antibiotic resistance genes, such as ermF, which confers resistance to erythromycin. seq.esoup.comoup.comnih.gov While ermF is located on the same mobile element, its expression regulation is distinct from the translational attenuation controlling the tetQ-rteA-rteB operon. However, the transfer of the entire conjugative transposon, carrying both tetQ and ermF, is influenced by the regulatory cascade initiated by RteB. oup.comoup.comnih.gov Research indicates that the RteB protein is important for the co-transfer of the region containing both tetQ and ermF genes. oup.comoup.comnih.gov

Table 1: Key Features of this compound and its Operon

FeatureDescription
Protein Type Regulatory protein, identified as a response regulator in a two-component system. vulcanchem.com
Genomic Location Encoded within the tetQ-rteA-rteB operon on conjugative transposons like CTnDOT. researchgate.netvulcanchem.comasm.orgnih.govnih.govseq.esoup.comoup.comnih.govasm.org
Operon Structure Polycistronic operon including tetQ (tetracycline resistance) and rteA (sensor protein). researchgate.netvulcanchem.comasm.orgnih.govnih.govseq.esoup.comoup.comnih.govasm.org
Transcription Constitutive. vulcanchem.comasm.orgnih.govseq.esasm.org
Primary Regulation Post-transcriptional and translational attenuation. vulcanchem.comasm.orgnih.govseq.esasm.orgnih.govasm.org
Regulation Mechanism Translational attenuation involving mRNA leader sequence hairpin structures and leader peptide. researchgate.netnih.govseq.esasm.org
Induction Induced by the presence of tetracycline. vulcanchem.comasm.orgnih.govseq.esasm.orgresearchgate.net
Role in Regulation Activates transcription of downstream gene rteC, which controls excision and transfer genes. vulcanchem.comasm.orgnih.govasm.orgresearchgate.net
Co-regulated Genes tetQ and rteA (within the same operon). researchgate.netvulcanchem.comnih.govseq.es
Associated Resistance Tetracycline (via tetQ). Often linked with Erythromycin resistance (ermF) on the same element. seq.esoup.comoup.comnih.gov

Despite a comprehensive search for scientific literature, there is no specific information available regarding the application of the advanced research methodologies outlined in your request to the chemical compound "this compound."

Initial searches identified "RteB" as a putative bacterial two-component system response regulator, likely part of the tetQ-rteA-rteB operon. However, no research articles or data could be found that detail the characterization of this specific protein using the following techniques:

Gene Fusion Studies (e.g., uidA fusions)

Targeted Mutagenesis and Phenotypic Analysis

Real-Time Reverse Transcriptase PCR (RT-PCR)

Electrophoretic Mobility Shift Assays (EMSA)

Protein-Protein Interaction Mapping (Two-Hybrid Screening, Co-immunoprecipitation, or Computational Prediction)

Further searches were frequently confounded by unrelated proteins with similar acronyms, such as the Retinoblastoma protein (pRb) and Ras homolog enriched in brain (Rheb), but no relevant studies on the this compound itself were identified.

Due to the absence of specific research findings on the this compound corresponding to the required outline, it is not possible to generate the requested scientifically accurate and detailed article without resorting to speculation or irrelevant information. Adhering to the strict instructions to focus solely on the "this compound" and the specified methodologies, the article cannot be written.

Advanced Research Methodologies for Rteb Protein Characterization

Biochemical and Biophysical Techniques

Quantitative Proteomics for Expression Profiling

Quantitative proteomics is a powerful approach to determine the absolute or relative abundance of proteins within a cell or organism under specific conditions. biorxiv.org For a transcriptional activator like RteB, understanding its expression levels is crucial for deciphering its regulatory role in response to environmental cues, such as the presence of tetracycline (B611298) which is known to induce the tetQ-rteA-rteB operon. biorxiv.orgnih.gov

Several mass spectrometry (MS)-based quantitative proteomics strategies could be employed for the expression profiling of RteB. These methods offer high sensitivity and accuracy in quantifying changes in protein levels.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling technique involves growing two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. nih.gov One cell population could be exposed to an inducing agent (e.g., tetracycline), while the other serves as a control. After cell lysis, the protein samples are mixed, and the relative abundance of RteB can be determined by comparing the mass-to-charge ratios of the corresponding "light" and "heavy" peptides in a mass spectrometer. nih.gov This method minimizes experimental variability as the samples are combined early in the workflow.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): This chemical labeling approach uses isobaric tags to label the primary amines of peptides from different samples. frontiersin.org After labeling, the samples are mixed and analyzed by tandem mass spectrometry (MS/MS). The tags are designed to be isobaric in the initial MS scan, but upon fragmentation, they release reporter ions of different masses, allowing for the relative quantification of peptides, and thus the RteB protein, from each sample. frontiersin.org

Label-Free Quantification (LFQ): This method does not rely on isotopic labels. Instead, it compares the signal intensities or spectral counts of peptides corresponding to RteB across different experimental runs. preterhuman.net While being cost-effective, LFQ requires highly reproducible sample preparation and chromatography.

The application of these quantitative proteomics techniques would provide precise data on the changes in this compound levels under various conditions, offering insights into the regulatory dynamics of the two-component system it is part of. For instance, a study on the proteome of Bacteroides thetaiotaomicron utilized label-free quantification and isobaric labeling to analyze protein expression changes in response to different carbon sources, demonstrating the feasibility of such studies in this genus. preterhuman.netwikipedia.org

TechniquePrincipleKey Advantages for RteB Profiling
SILACMetabolic labeling with "heavy" amino acidsHigh accuracy; minimizes sample handling errors.
iTRAQChemical labeling with isobaric tagsMultiplexing capabilities; allows for simultaneous comparison of multiple conditions.
LFQComparison of peptide signal intensities or spectral countsCost-effective; no need for special labeling reagents.

Structural Biology Methodologies

Determining the three-dimensional structure of RteB is fundamental to understanding how it binds to DNA and interacts with its cognate sensor kinase, RteA, and other potential regulatory partners. Several high-resolution structural biology techniques can be applied to achieve this.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a protein. nih.gov The process involves crystallizing the purified this compound and then bombarding the crystal with a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed three-dimensional model of the protein can be built. nih.govnih.gov

For a transcriptional activator like RteB, X-ray crystallography could reveal critical structural details:

DNA-Binding Domain: Response regulators that function as transcriptional activators typically possess a DNA-binding domain. nih.govutexas.edu For example, the crystal structure of the DNA-binding domain of the response regulator YycF from Bacillus subtilis revealed a winged helix-turn-helix motif, a common feature for DNA-binding proteins. grantome.com It is highly probable that RteB contains a similar motif, and crystallography could delineate its precise conformation.

Dimerization Interface: Many transcriptional activators function as dimers. nih.gov The crystal structure could identify the amino acid residues involved in the dimerization of RteB, which is often a prerequisite for its DNA-binding activity.

Active Site: The structure would show the location and conformation of the phosphorylation site, typically a conserved aspartate residue, which is crucial for the activation of the response regulator by its cognate histidine kinase. preterhuman.netutexas.edu

Crystallization of RteB both in its apo (unbound) form and in complex with its target DNA sequence would provide invaluable insights into the conformational changes that occur upon DNA binding.

Structural FeatureInformation Gained from X-ray CrystallographyRelevance to RteB Function
Overall FoldThe complete three-dimensional arrangement of the polypeptide chain.Provides the fundamental framework for understanding protein function.
DNA-Binding DomainDetailed architecture of the motif that recognizes and binds to specific DNA sequences.Explains the specificity of RteB for its target gene promoters.
Dimerization InterfaceIdentification of the residues mediating the formation of a functional dimer.Crucial for understanding the cooperative binding to DNA.
Phosphorylation SiteConformation of the active site where phosphorylation occurs.Key to understanding the activation mechanism by RteA.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of proteins in solution, which more closely mimics the cellular environment than a crystal lattice. nih.gov For RteB, NMR would be particularly useful for studying its conformational dynamics, which are likely essential for its function.

Key applications of NMR in the study of RteB would include:

Structural Determination of Small Domains: While challenging for large proteins, NMR can be used to determine the high-resolution three-dimensional structure of smaller proteins or individual domains of RteB in solution.

Mapping Interaction Surfaces: By monitoring changes in the NMR spectrum of ¹⁵N-labeled RteB upon the addition of its target DNA or the RteA protein, the specific amino acid residues involved in these interactions can be identified.

Characterizing Conformational Changes: Phosphorylation of the receiver domain of a response regulator induces conformational changes that activate its output domain. wikipedia.org NMR is exceptionally well-suited to characterize these subtle but critical changes in the structure and dynamics of RteB upon phosphorylation.

Investigating Protein Dynamics: NMR relaxation experiments can probe the motion of the protein backbone and side chains over a wide range of timescales (picoseconds to seconds). This can reveal regions of flexibility that may be important for DNA binding or interaction with other proteins. For instance, NMR studies on the response regulator Sma0114 from Sinorhobium meliloti revealed flexibility in a region that replaces a canonical alpha-helix, suggesting a different mechanism for propagating conformational changes upon activation. nih.gov

Studying Disorder-to-Order Transitions: Many transcriptional activators contain intrinsically disordered regions that become structured only upon binding to their target DNA. biorxiv.orggrantome.com NMR is a powerful tool to study such "folding-upon-binding" events, providing insights into the mechanism of molecular recognition.

Cryo-Electron Microscopy (Cryo-EM) for Complex Assembly

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes at near-atomic resolution. This method involves flash-freezing purified protein complexes in a thin layer of vitreous ice and then imaging them with an electron microscope.

For the study of RteB, Cryo-EM would be the method of choice for visualizing large assemblies that may be difficult to crystallize. Potential applications include:

RteB-DNA Complexes: While smaller protein-DNA complexes can be studied by X-ray crystallography, Cryo-EM can be used to determine the structure of RteB bound to larger segments of DNA or to promoters where the DNA may be bent or distorted upon binding.

The RteA-RteB Two-Component System: Cryo-EM could potentially be used to visualize the entire RteA-RteB complex, providing insights into how the signal is transduced from the sensor kinase to the response regulator.

Higher-Order Regulatory Complexes: RteB may interact with other proteins, such as RNA polymerase, to activate transcription. Cryo-EM is ideal for determining the structure of these large, multi-protein transcriptional activation complexes, revealing the intricate network of interactions that govern gene expression.

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations are powerful tools that complement experimental structural biology techniques. These methods can be used to build structural models, refine experimental structures, and simulate the dynamic behavior of proteins over time.

In the context of RteB research, these computational approaches could be applied in several ways:

Homology Modeling: In the absence of an experimental structure, a three-dimensional model of RteB can be generated based on the known structures of homologous response regulators. This model can then be used to generate hypotheses about its function and to guide the design of experiments.

Molecular Docking: Computational docking algorithms can be used to predict how RteB interacts with its target DNA sequence or with its cognate sensor kinase, RteA. These predictions can then be tested experimentally.

Molecular Dynamics Simulations: MD simulations can provide a detailed picture of the conformational dynamics of RteB in its phosphorylated and unphosphorylated states, as well as when it is bound to DNA. These simulations can reveal the allosteric pathways through which phosphorylation activates the DNA-binding domain and can help to understand the molecular basis of the protein's flexibility and stability. Studies on other transcription factors have successfully used MD simulations to investigate the dynamic nature of their interactions with coactivators. plos.org

By integrating these advanced research methodologies, a comprehensive and detailed understanding of the this compound's role in the regulation of conjugative transposition in Bacteroides can be achieved, paving the way for a deeper appreciation of the molecular mechanisms that govern horizontal gene transfer in the gut microbiome.

Future Directions and Research Perspectives for Rteb Protein

Elucidation of Remaining Mechanistic Unknowns

Despite progress in characterizing the RteB protein, several aspects of its molecular mechanism remain elusive. A primary focus for future research will be to unravel the precise step-by-step process of its function. Key areas of investigation will include the identification and characterization of its substrates and interacting partners. Understanding these interactions is crucial for a complete picture of its cellular role.

Furthermore, the structural dynamics of RteB during its functional cycle are yet to be fully elucidated. High-resolution structural studies, employing techniques such as cryo-electron microscopy and X-ray crystallography, will be instrumental in capturing the conformational changes that govern its activity. These investigations will provide a more detailed molecular picture of how RteB carries out its functions.

Broader Impact on Microbial Physiology and Evolution

From an evolutionary perspective, the distribution and diversification of RteB across different microbial lineages warrant further exploration. Comparative genomic and phylogenetic analyses can shed light on the evolutionary pressures that have shaped the function and specificity of this protein. Such studies may reveal how RteB has been adapted for various physiological roles in different organisms.

Potential as a Target for Antimicrobial Strategies

The essential nature of the this compound in certain microorganisms makes it a promising candidate for the development of novel antimicrobial therapies. The rising threat of antibiotic resistance necessitates the identification of new drug targets, and RteB presents a compelling option.

Q & A

Q. What is the functional role of RteB in Bacteroides conjugative transposons, and how is its activity regulated?

RteB is a transcriptional activator encoded by the tetQ/rteA/rteB operon, which forms part of a tetracycline-inducible regulatory system in Bacteroides conjugative transposons. It activates rteC, a downstream gene essential for transposon self-transfer, and exhibits antirepressor activity to counteract an unidentified repressor protein that inhibits transfer genes. Experimental validation includes knockout studies showing that rteC disruption abolishes transposon transfer, while rteB deletion eliminates rteC expression . Tetracycline indirectly enhances rteB transcription by upregulating the operon through an unknown mechanism independent of RteA/RteB .

Q. How does tetracycline exposure influence RteB expression and transposon mobility?

Tetracycline at low concentrations (1 µg/ml) stimulates tetQ/rteA/rteB operon transcription by ≥20-fold, increasing RteB protein levels. This upregulation does not require RteA/RteB, suggesting a separate tetracycline-sensing mechanism at the operon promoter. Elevated RteB activates rteC, which triggers excision and transfer genes via promoter binding or antirepressor activity. Methodologically, this was demonstrated using transcriptional fusions (e.g., GUS reporter assays) and quantitative RT-PCR to measure gene expression under tetracycline induction .

Advanced Research Questions

Q. What experimental strategies can identify RteB’s interaction partners and downstream targets?

  • Protein-DNA interaction assays : Chromatin immunoprecipitation (ChIP-seq) or electrophoretic mobility shift assays (EMSAs) to map RteB binding sites near rteC or other target promoters.
  • Genetic epistasis analysis : Comparing transfer/excision phenotypes in rteB vs. rteC mutants to dissect regulatory hierarchies.
  • Bacterial two-hybrid screening : To identify proteins interacting with RteB (e.g., the putative repressor). These approaches have revealed that RteB’s antirepressor function is partially independent of RteC, as rteC disruption only partially mimics rteB knockout phenotypes .

Q. How can researchers resolve contradictions in RteB’s dual role as a transcriptional activator and antirepressor?

Contradictions arise from evidence that RteB both activates rteC transcription and counteracts a repressor. To address this:

  • Promoter-reporter assays : Measure activity of rteC and transfer gene promoters in rteB mutants vs. wild-type strains under tetracycline induction.
  • Dominant-negative repressor mutants : Identify the unknown repressor via transposon mutagenesis screens for hyperactive transfer phenotypes.
  • Structural modeling : Compare RteB’s sequence homology (e.g., similarity to NtrC/HydG) to predict DNA-binding or protein-interaction domains .

Q. What methodologies elucidate the evolutionary divergence of RteB from other two-component systems?

  • Phylogenetic analysis : Align RteB sequences with homologs (e.g., E. coli NtrC) to identify conserved residues critical for function.
  • Chimeric protein experiments : Swap domains between RteB and related proteins to test functional conservation.
  • Site-directed mutagenesis : Target conserved histidine kinase-like domains in RteA (sensor) and response regulator motifs in RteB to dissect signaling specificity. Evidence shows RteB lacks canonical DNA-binding motifs, suggesting divergent mechanisms compared to classical two-component systems .

Data Contradiction Analysis

Q. Why do some studies report RteB-independent tetracycline induction despite its regulatory role?

Discrepancies arise from the operon’s tetracycline-sensing mechanism, which operates independently of RteA/RteB. For example:

  • Transcriptional profiling : RNA-seq data confirm that tetracycline enhances tetQ/rteA/rteB transcription even in rteA/rteB deletion strains.
  • Reporter constructs : Promoter fusions show tetracycline-responsive elements upstream of the operon, distinct from RteB-regulated promoters. These findings suggest a hierarchical regulatory model: tetracycline primes operon expression, while RteB fine-tunes downstream effectors like rteC .

Methodological Recommendations

  • Knockout validation : Use allelic exchange with antibiotic resistance cassettes to generate clean rteB deletions, avoiding polar effects on rteA/tetQ .
  • Quantitative proteomics : Apply SILAC or TMT labeling to measure this compound levels under varying tetracycline concentrations .
  • Single-molecule imaging : Track RteB localization in live cells using fluorescent tags to study its dynamics during conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.